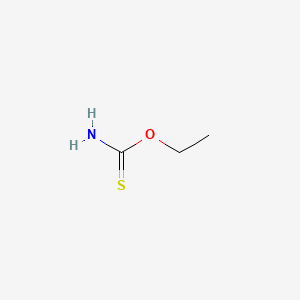

O-Ethyl thiocarbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

O-ethyl carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZUZQNZVZKCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073218 | |

| Record name | O-Ethyl thiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-57-0 | |

| Record name | O-Ethyl carbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, thio-, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl thiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Ethyl thiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 625-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Ethyl thiocarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NMG6PK2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of O Ethyl Thiocarbamate

Catalytic Synthesis Approaches for O-Ethyl Thiocarbamate Derivatives

Catalytic methods offer efficient pathways for the synthesis of this compound derivatives, often providing higher yields and milder reaction conditions compared to stoichiometric routes. These approaches are broadly categorized into one-step and multi-step processes, each with distinct advantages and catalyst systems.

One-Step Catalytic Methods

One-step catalytic methods for the synthesis of thionocarbamates involve the direct reaction of a xanthate with an amine in the presence of a suitable catalyst. smolecule.comgoogle.com This approach is advantageous due to its process simplification. Research has demonstrated the use of various catalysts to facilitate this direct conversion. For instance, the reaction of sodium isopropyl xanthate and monoethylamine can be effectively catalyzed by Raney Nickel. google.com Another patented process describes the synthesis of thionocarbamates by contacting a xanthate and an amine with a platinum-palladium catalyst on a carbon support. google.com These methods aim to achieve high purity products, often exceeding 98%, under optimized reaction conditions which typically involve elevated temperatures (70-80°C) and reaction times of 8-12 hours. google.com

Catalyst Systems and Reaction Optimization

A variety of catalyst systems have been explored to optimize the synthesis of O-alkyl thiocarbamates. Nickel and palladium catalysts have been shown to be effective in the reaction between xanthogenates and amines. researchgate.net For the synthesis of N-alkyl and N,N-dialkyl O-ethyl thiocarbamates, systems involving the oxidation of ammonium (B1175870) salts of ethylxanthogenic acid have been developed using oxidants like sodium hypochlorite (B82951) and hydrogen peroxide. researchgate.net The optimization of these reactions involves a careful study of parameters such as reaction time and the molar ratio of the oxidant to the xanthate salt. researchgate.net

Furthermore, palladium-catalyzed reactions have been a subject of interest. For instance, a catalyst system comprising Pd(OAc)2 and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been identified as optimal for certain thioetherification reactions, achieving quantitative yields at high temperatures. nsf.gov The choice of catalyst and reaction conditions is crucial and is often tailored to the specific substrates and desired product characteristics. Research has also explored the use of sulfated nickel zeolite as a catalyst for the synthesis of N-alkyl and N,N-dialkyl O-ethyl thiocarbamates. researchgate.net

Esterification-Aminolysis Routes in this compound Synthesis

The esterification-aminolysis route represents a significant and widely practiced method for the synthesis of this compound, particularly in industrial settings. smolecule.com This two-step process offers advantages in terms of yield and efficiency over some one-step methods. smolecule.com

Multi-Step Synthetic Strategies

The synthesis of this compound via a multi-step strategy typically begins with the formation of an alkyl xanthate. mdpi.com This is followed by a reaction with a halogenated reagent to form an alkyl xanthate ester intermediate. google.com In the subsequent aminolysis step, this intermediate reacts with an amine to yield the final this compound product. mdpi.comgoogle.com

A common variation involves the reaction of an alkali metal xanthate with an alkyl halide to produce a dialkyl xanthate, which is then reacted with an amine. google.com Another approach involves the reaction of xanthate with sodium chloroacetate (B1199739) for the esterification, followed by aminolysis with a primary amine. google.com This method is noted for its use of readily available raw materials and straightforward process. google.com

One specific method involves a one-pot reaction to produce an alkyl xanthate, which is then chlorinated to form an O-alkyl carbonochloridothioate (alkyl chlorothioformate). mdpi.com This intermediate subsequently reacts with an appropriate amine to furnish the thiocarbamate. mdpi.com

Yield and Efficiency Optimization in Industrial Production Contexts

In an industrial context, optimizing production yield and efficiency is paramount. planettogether.comfatfinger.io This involves streamlining operations, minimizing waste, and reducing resource consumption. planettogether.com For the synthesis of this compound, the esterification-aminolysis method is often favored for industrial production due to its potential for higher yields and efficiency compared to one-step catalytic methods. smolecule.com

Optimization strategies focus on several key parameters, including the molar ratio of reactants, reaction temperature, and reaction time. mdpi.com For example, in the synthesis of N-ethyl-O-isobutyl thiocarbamate, a related compound, optimization of these parameters led to yields as high as 82.5% with a purity of 98.9%. mdpi.com Similarly, for N-ethyl-O-ethyl thiocarbamate, yields of 84.5% with 98.8% purity have been achieved through methodical optimization. mdpi.com The goal is to maximize the output of high-quality product while minimizing costs associated with energy, raw materials, and waste disposal. appliedcatalysts.com

The table below presents a summary of optimized synthesis results for N-ethyl-O-ethyl thiocarbamate using different methods, highlighting the impact of process optimization on yield and purity.

| Method | Yield (%) | Purity (%) |

| Method A | 82.5 | 98.7 |

| Method C | 84.5 | 98.8 |

| Data derived from a study on the synthesis of N-alkyl-O-alkyl thiocarbamates. mdpi.com |

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. mdpi.com This has led to the exploration of novel and green chemistry approaches for the production of this compound and its derivatives.

One area of focus is the use of greener solvents, such as water, and the development of solvent-free reaction conditions. mdpi.comacs.org For instance, a one-pot synthesis of thiocarbamates has been developed using water as a solvent, which simplifies the process and reduces environmental impact. google.com Another approach involves the use of catalyst- and solvent-free conditions for the reaction of thiols and isocyanates. researchgate.net Mechanochemical grinding procedures also offer a neat and efficient method for N-substituted amine synthesis, a related field. mdpi.com

The development of one-pot syntheses is a key aspect of green chemistry as it can reduce the number of reaction steps, minimize the isolation of intermediates, and decrease waste generation. mdpi.comresearchgate.net A one-pot process for producing N-alkyl-O-isobutyl thiocarbamates, where the intermediate alkyl xanthate is not isolated, has been shown to be of great importance from a green technology perspective. mdpi.com

Oxidative Coupling Reactions in Thiocarbamate Formation

Oxidative coupling has emerged as a powerful strategy for forming the thiocarbamate linkage. A notable method involves the synthesis of N-alkyl and N,N-dialkyl O-ethyl thiocarbamates starting from diethyl dixanthogenate and primary or secondary amines, utilizing various oxidizing systems. researchgate.net The effectiveness of oxidizing agents such as sodium hypochlorite, in-situ-generated peracetic acid, and the manganese(II) acetate/oxygen system has been investigated to optimize product purity and yield. researchgate.net These oxidative methods provide a direct route for creating the C-N bond essential to the thiocarbamate structure. rsc.org The reactions are often conducted under mild conditions and can be applied to a range of substrates. researchgate.netrsc.org

Recycling Solvent Systems in Thiocarbamate Production

The use of recyclable solvent systems is a key aspect of green chemistry in thiocarbamate production. mdpi.comseppure.com In one-pot syntheses, solvents like xylene are used as the reaction medium. mdpi.comresearchgate.net After the reaction, the product can be isolated, and the solvent recovered and recycled for subsequent batches, significantly reducing waste and operational costs. mdpi.comseppure.com Distillation is a common technique for reclaiming solvents, and while it is energy-intensive, it still presents a lower environmental impact compared to incineration. seppure.comofru.com The development of these systems is crucial for making the industrial-scale production of thiocarbamates more sustainable. mdpi.comseppure.com

Environmentally Benign Synthetic Pathway Development

The development of environmentally friendly synthetic pathways is a major focus in the production of this compound and its analogs. researchgate.netmdpi.com One ecologically sound approach utilizes waste diethyl dixanthogenate as a starting material, converting a potential waste product into a valuable chemical. researchgate.net Another green method involves a one-pot synthesis that proceeds without the isolation of intermediates, which simplifies the process and reduces waste. mdpi.comresearchgate.net The use of water as a solvent and the development of catalyst- and solvent-free conditions are also significant advancements in creating more sustainable synthetic routes. researchgate.netrsc.orgderpharmachemica.com These methods often feature simple operations, mild reaction conditions, and high product yields. researchgate.net

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and improving yields and purity.

Identification of Reaction Intermediates

The study of reaction mechanisms for this compound synthesis has involved the isolation and identification of key intermediates. researchgate.netmdpi.com For instance, in the oxidative synthesis using sodium hypochlorite, intermediates have been successfully isolated, providing crucial evidence for the proposed reaction pathway. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are instrumental in characterizing these transient species. researchgate.netmdpi.com In some syntheses, such as those starting from alkyl xanthates, intermediates like O-alkyl carbonochloridothioate are formed before the final aminolysis step. mdpi.comresearchgate.net

Derivatization Strategies for this compound Analogues

The functionalization of this compound to create a variety of analogues is an active area of research, expanding the utility of this chemical scaffold. researchgate.netnih.govmdpi.com Derivatization can be achieved by reacting this compound or its precursors with different amines or alkylating agents. researchgate.netnih.gov For example, N-alkyl-O-ethylthioncarbamates have been synthesized from ethyl dixanthogenates and various amines. researchgate.net These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications. researchgate.netmdpi.com

Below is a table summarizing some synthesized this compound analogues and their characterization data.

| Compound Name | Starting Materials | Characterization Methods | Reference |

| N-alkyl-O-ethylthioncarbamates | Ethyl dixanthogenates, Amines | FTIR, 1H-NMR, CI-MS | researchgate.net |

| N-alkyl and N,N-dialkyl O-ethyl thiocarbamates | Diethyl dixanthogenate, Amines | FTIR, 1H and 13C NMR, MS | researchgate.net |

| N-ethyl-O-ethyl thiocarbamate | Isobutanol, Potassium hydroxide, Carbon disulfide, Ethylamine | FTIR, 1H and 13C NMR, MS, GC, Elemental Analysis | mdpi.com |

This table showcases the versatility of synthetic methods in creating a range of this compound derivatives.

Formation of Dithiocarbamates and Imidothiocarbonates from this compound Precursors

The conversion of thiocarbamate precursors into dithiocarbamates and imidothiocarbonates represents a significant pathway to novel sulfur- and nitrogen-containing compounds. While thiocarbamates can theoretically act as precursors for dithiocarbamates, there is limited specific research on this compound for this purpose; future studies may yet explore this potential. smolecule.com

The synthesis of imidothiocarbonates from thiocarbamate precursors, however, is a more established transformation. Thiocarbamates are susceptible to conversion into the corresponding S-alkylimidothiocarbonates. camachem.com This is typically achieved through the alkylation of the nucleophilic sulfur atom of the C=S double bond. camachem.com

One studied method involves the reaction of O-alkyl-N-ethoxycarbonylthiocarbamates with alkylating agents. For instance, ethoxycarbonylimidothiocarbonate species have been synthesized by reacting O-methyl-N-ethoxycarbonylthiocarbamate and O-ethyl-N-ethoxycarbonylthiocarbamate with methyl and n-butyl groups. camachem.com The reaction proceeds effectively using alkyl halides under basic conditions, leading to good yields and selectivity. camachem.com

Detailed research findings on the synthesis of various imidothiocarbonate derivatives are presented in the table below.

| Precursor | Reagent | Product | Reference |

| O-methyl-N-ethoxycarbonylthiocarbamate | Methylating Agent | CH₃CH₂OC(O)N=C(SCH₃)OCH₃ | camachem.com |

| O-ethyl-N-ethoxycarbonylthiocarbamate | Methylating Agent | CH₃CH₂OC(O)N=C(SCH₃)OCH₂CH₃ | camachem.com |

| O-methyl-N-ethoxycarbonylthiocarbamate | n-Butylating Agent | CH₃CH₂OC(O)N=C(SC₄H₉)OCH₃ | camachem.com |

| O-ethyl-N-ethoxycarbonylthiocarbamate | n-Butylating Agent | CH₃CH₂OC(O)N=C(SC₄H₉)OCH₂CH₃ | camachem.com |

Substitution and Rearrangement Reactions Involving the Ethyl Thiocarbamate Moiety

The this compound moiety can undergo several important substitution and rearrangement reactions, enabling its conversion into other valuable chemical structures.

Substitution Reactions: Nucleophilic substitution reactions can occur at the this compound moiety, allowing the ethyl group to be replaced by different alkyl or aryl groups. bham.ac.uk These reactions are typically carried out under basic conditions. bham.ac.uk Kinetic studies on the aminolysis and pyridinolysis of related S-aryl O-ethyl thiocarbonates have provided mechanistic insights into these substitution processes. nih.gov The reactions of S-(4-nitrophenyl), S-(2,4-dinitrophenyl), and S-(2,4,6-trinitrophenyl) O-ethyl thiocarbonates with substituted pyridines have been investigated, revealing the presence of a zwitterionic tetrahedral intermediate along the reaction pathway.

Rearrangement Reactions: One of the most significant transformations of O-thiocarbamates is the Newman-Kwart Rearrangement (NKR) . This reaction involves an intramolecular aryl migration from the oxygen atom to the sulfur atom at high temperatures, converting O-aryl thiocarbamates into the thermodynamically more stable S-aryl thiocarbamates. The driving force for this rearrangement is the favorable conversion of a C=S bond into a C=O bond.

The mechanism of the NKR is considered an intramolecular aromatic nucleophilic substitution. The reaction exhibits first-order kinetics, which is characteristic of intramolecular reactions. Electron-withdrawing groups on the aromatic ring can accelerate the reaction, while bulky substituents in the ortho position can also have a beneficial effect by restricting bond rotation. Although the reaction is unimolecular, polar solvents can help stabilize the zwitterionic intermediate. To overcome the high temperatures often required, which can lead to decomposition, palladium catalysis has been developed, allowing the rearrangement to proceed at a lower temperature of 100°C.

Another important transformation is the palladium(0)-catalyzed enantioselective O,S-rearrangement of racemic O-allylic thiocarbamates. This method provides a route to enantioenriched allylic sulfur compounds. The rearrangement of various O-allylic thiocarbamates using a palladium precatalyst and a chiral ligand proceeds quantitatively at room temperature, yielding S-allylic thiocarbamates with high enantiomeric excess. Research has shown that N-methyl substituted O-allylic thiocarbamates undergo this rearrangement fastest and with the highest enantioselectivity.

A summary of key rearrangement reactions is provided below.

| Reaction Name | Substrate Type | Product Type | Key Features | References |

| Newman-Kwart Rearrangement | O-Aryl Thiocarbamates | S-Aryl Thiocarbamates | Intramolecular aryl migration; thermally driven; can be palladium-catalyzed. | , |

| Palladium-Catalyzed O,S-Rearrangement | Racemic O-Allylic Thiocarbamates | Enantioenriched S-Allylic Thiocarbamates | Enantioselective; uses Pd(0) catalyst and chiral ligand; proceeds at room temperature. |

Spectroscopic Characterization and Structural Elucidation of O Ethyl Thiocarbamate and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is instrumental in identifying the key functional groups within O-ethyl thiocarbamate and its derivatives. The spectra are typically characterized by distinct absorption bands corresponding to N-H, C=S (thione), and C-O bonds. smolecule.com

Studies on O-alkyl N-(3-phenylpropenoyl)carbamates, which are related structures, show characteristic absorption bands for N-H, C=O, and C=C groups. chempap.org For instance, in O-Ethyl N-(3-phenylpropenoyl)carbamate, the C=C stretching vibration appears at 1605 cm⁻¹, the two C=O stretching vibrations are found at 1655 and 1730 cm⁻¹, and the N-H stretching vibration is observed at 3998 cm⁻¹. chempap.org

In a study of (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, a derivative of this compound, significant IR bands were observed. griffith.edu.au The N-H stretching vibration was identified as a broad band at 3284 cm⁻¹. griffith.edu.au Strong absorptions corresponding to the nitro group (N-O₂) were found at 1548 cm⁻¹ (asymmetric) and 1376 cm⁻¹ (symmetric). griffith.edu.au The C-N and C=S stretching vibrations were assigned to bands at 1494 cm⁻¹ and 1032 cm⁻¹, respectively. griffith.edu.au

Further research on O-ethyl-N-ethoxycarbonylthiocarbamate has provided detailed vibrational assignments. conicet.gov.ar In this derivative, a strong band at 3209 cm⁻¹ is assigned to the N-H stretching mode. conicet.gov.ar A very strong band at 1770 cm⁻¹ corresponds to the C=O stretching mode, while the C=S stretching mode is observed at 1262 cm⁻¹. conicet.gov.ar The formation of intermolecular hydrogen bonds involving the thiocarbonyl group can influence the frequency of the ν(C=S) mode. conicet.gov.ar

The structure of various synthesized N-alkyl-O-ethylthioncarbamates has been confirmed by IR spectrometric data. researchgate.net Organotin(IV) derivatives of oxo-ethyl carbonodithioate also show characteristic sharp bands for (C–O–C) in the range of 971 to 999 cm⁻¹. jcsp.org.pk

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Functional Group | (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate griffith.edu.au | O-ethyl-N-ethoxycarbonylthiocarbamate conicet.gov.ar | O-Ethyl N-(3-phenylpropenoyl)carbamate chempap.org |

| ν(N-H) | 3284 (broad) | 3209 | 3998 |

| ν(C=O) | - | 1770 (very strong) | 1655, 1730 |

| ν(C=S) | 1032 (strong) | 1262 | - |

| ν(C-N) | 1494 (strong) | - | - |

| ν(NO₂) asymmetric | 1548 (strong) | - | - |

| ν(NO₂) symmetric | 1376 (medium) | - | - |

| ν(C=C) | - | - | 1605 |

Raman spectroscopy serves as a complementary technique to FT-IR for structural elucidation, providing information on the vibrational modes of a molecule. libretexts.org It is particularly effective for detecting non-polar bonds and symmetric vibrations. While it is a powerful tool for qualitative and quantitative analysis, specific Raman spectroscopic studies dedicated solely to this compound are not extensively detailed in the surveyed literature. horiba.comarxiv.org

In general, for thiocarbamates, one would expect to observe characteristic Raman scattering peaks corresponding to the C=S stretching vibration, which is often strong in Raman spectra. The various C-C and C-O bond vibrations of the ethyl group, as well as the C-N stretching mode, would also produce distinct Raman signals. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign the vibrational frequencies in Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

For this compound derivatives, the ¹H NMR spectrum typically shows characteristic signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and a signal for the N-H proton. researchgate.net

In the case of (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, the ethyl group protons appear as a triplet at 1.48 ppm (CH₃) with a coupling constant (J) of 7.0 Hz, and a quartet at 4.67 ppm (CH₂) also with J = 7.0 Hz. griffith.edu.au The N-H proton gives a broad signal at 8.42 ppm. griffith.edu.au The aromatic protons appear as a broad signal at 7.57 ppm and a multiplet at 8.23 ppm. griffith.edu.au

For O-ethyl-N-ethoxycarbonylthiocarbamate, the ¹H NMR spectrum reveals signals for two different ethyl groups. conicet.gov.ar The N-H proton appears as a singlet at 8.27 ppm. conicet.gov.ar The protons of the ethoxycarbonyl group [-C(O)OCH₂CH₃] show a triplet at δ 1.32 ppm and a quartet at δ 4.28 ppm. conicet.gov.ar The protons of the this compound group [-C(S)OCH₂CH₃] are observed as a triplet at δ 1.43 ppm and a quartet at δ 4.60 ppm. conicet.gov.ar

Table 2: ¹H NMR Spectroscopic Data for this compound Derivatives (δ in ppm, J in Hz)

| Compound | -C(S)OCH₂CH₃ (t) | -C(S)OCH₂ CH₃ (q) | -C(O)OCH₂CH₃ (t) | -C(O)OCH₂ CH₃ (q) | N-H (s/br) | Aromatic-H |

| (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate griffith.edu.au | 1.48 (J=7.0) | 4.67 (J=7.0) | - | - | 8.42 (br) | 7.57 (br), 8.23 (m) |

| O-ethyl-N-ethoxycarbonylthiocarbamate conicet.gov.ar | 1.43 | 4.60 | 1.32 | 4.28 | 8.27 (s) | - |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For O-ethyl-N-ethoxycarbonylthiocarbamate, the ¹³C NMR spectrum has been fully assigned. conicet.gov.ar The thiocarbonyl carbon (C=S) is highly deshielded and appears at 188.4 ppm. conicet.gov.ar The carbonyl carbon (C=O) of the ethoxycarbonyl group is observed at 152.4 ppm. conicet.gov.ar The signals for the carbon atoms of the two ethyl groups are also clearly distinguished. conicet.gov.ar

Table 3: ¹³C NMR Chemical Shifts (δ in ppm) for O-ethyl-N-ethoxycarbonylthiocarbamate conicet.gov.ar

| Carbon Atom | Chemical Shift (δ) |

| C =S | 188.4 |

| C =O | 152.4 |

| -C(S)OC H₂CH₃ | 70.3 |

| -C(O)OC H₂CH₃ | 63.8 |

| -C(O)OCH₂C H₃ | 14.1 |

| -C(S)OCH₂C H₃ | 13.4 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

The mass spectra of this compound and its derivatives provide crucial information for molecular confirmation. smolecule.com The fragmentation of thiocarbamate compounds under electron impact is often characterized by the formation of specific carbamothioic S-acids and amide species. conicet.gov.ar

For O-ethyl-N-ethoxycarbonylthiocarbamate (molecular weight 177.22 g/mol ), the mass spectrum shows the parent molecular ion (M⁺) peak at m/z = 177. conicet.gov.ar The electron impact fragmentation is dominated by the elimination of an olefin corresponding to the alkoxy group via a hydrogen rearrangement, leading to the formation of an O-alkylcarbamothioic S-acid intermediate. conicet.gov.ar For this compound, this intermediate is observed at m/z = 149. conicet.gov.ar A subsequent rearrangement and elimination of carbonyl sulfide (B99878) (OCS) leads to the formation of an amide fragment, observed at m/z = 89. conicet.gov.ar Other significant fragments are observed at m/z values of 132, 104, 70, 62, 44, 29, and 27. conicet.gov.ar

The analysis of various N-alkyl-O-ethylthioncarbamates also relies on mass spectrometry for structural confirmation. researchgate.net

Table 4: Major Mass Spectral Fragments for O-ethyl-N-ethoxycarbonylthiocarbamate conicet.gov.ar

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | 18 | [M]⁺ |

| 149 | 2 | [M - C₂H₄]⁺ |

| 132 | 10 | [M - OC₂H₅]⁺ |

| 104 | 20 | [M - C(S)OCH₂CH₃]⁺ |

| 89 | 100 (Base Peak) | [M - C₂H₄ - OCS]⁺ |

| 70 | 25 | [C₃H₄NO]⁺ |

| 62 | 22 | [C₂H₄NO]⁺ |

| 44 | 43 | [C₂H₄O]⁺ |

| 29 | 80 | [C₂H₅]⁺ |

| 27 | 34 | [C₂H₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental and isotopic composition of this compound and its derivatives. measurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which is essential for distinguishing between compounds with very similar molecular weights. innovareacademics.innih.gov This high resolving power allows for the confident identification of molecular structures, from small organic molecules to large macromolecules. measurlabs.com

The utility of HRMS lies in its ability to generate exact mass data, facilitating the determination of a compound's elemental formula. innovareacademics.in For instance, while two different compounds might have similar nominal masses, their exact masses will differ due to their distinct elemental compositions. HRMS can resolve these differences, providing an unambiguous identification. nih.gov This technique has become indispensable in the analysis of complex mixtures, where it can deliver the high peak load capacity needed to determine the accurate molecular weight of individual subcomponents. innovareacademics.in The data generated by HRMS, including fragmentation patterns, enhances the precision of chemical formula prediction and database comparison for confident identification. innovareacademics.in

Table 1: Theoretical Mass Data for this compound This table presents theoretical mass properties for this compound, which are foundational for its identification via HRMS.

| Property | Value |

|---|---|

| Molecular Formula | C3H7NOS epa.gov |

| Average Mass | 105.16 g/mol epa.gov |

| Monoisotopic Mass | 105.024835 g/mol epa.gov |

| Exact Mass | 105.02500 Da chemsrc.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components within a sample. amazonaws.com This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. amazonaws.comresearchgate.net The GC component separates the mixture into individual compounds based on their differential partitioning between a stationary phase and a mobile gas phase. researchgate.net Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for each component. amazonaws.com

In the analysis of thiocarbamates, GC-MS/MS offers enhanced sensitivity and selectivity, which is crucial when dealing with complex matrices. hpst.cz The fragmentation patterns observed in the mass spectrum are key to structural elucidation. tutorchase.com For thiocarbamates, characteristic fragmentation may involve the cleavage of bonds adjacent to the sulfur and nitrogen atoms. For example, in the analysis of N-benzyl this compound, a related compound, the molecular weight was determined to be 195 g/mol . acs.org The fragmentation of alkanes, for comparison, often shows losses of methyl (15 m/z) or ethyl (29 m/z) groups. tutorchase.comlibretexts.org The specific fragmentation pattern of this compound would provide definitive structural information.

The process typically involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. uin-alauddin.ac.idalbany.edu The separated compounds then enter the mass spectrometer, which operates in electron ionization (EI) mode, leading to fragmentation. nih.gov By monitoring specific ion transitions (Selected Ion Monitoring or SIM), high specificity and quantitative accuracy can be achieved. nih.gov

Table 2: GC-MS Parameters for Analysis of Related Compounds This table outlines typical instrumental conditions for the GC-MS analysis of thiocarbamate-related compounds, demonstrating the practical application of this technique.

| Parameter | Setting |

|---|---|

| GC Column | Agilent 19091M-431 DB-5MS (30 m x 250 µm x 0.25 µm) nih.gov |

| Carrier Gas | Helium uin-alauddin.ac.id |

| Injection Mode | Split uin-alauddin.ac.idnih.gov |

| MS Ionization Mode | Electron Ionization (EI) nih.gov |

| Mass Analyzer | Quadrupole or Triple Quadrupole hpst.cznih.gov |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of this compound and its derivatives. chemrxiv.orgrsc.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique that allows for the precise determination of the molecular structure of a compound in its crystalline form. researchtrends.netmincyt.gob.ar In a study of O-ethyl-N-ethoxycarbonylthiocarbamate, a derivative of this compound, single-crystal X-ray diffraction revealed detailed structural and conformational properties. researchtrends.netmincyt.gob.arconicet.gov.ar

The analysis of O-ethyl-N-ethoxycarbonylthiocarbamate showed that it crystallizes in the triclinic space group P-1. researchtrends.netmincyt.gob.arconicet.gov.ar The conformation around the thiocarbamate group, -N(H)C(S)O-, is characterized by a synperiplanar orientation of the C=S double bond with respect to the N-H single bond. researchtrends.netconicet.gov.ar Conversely, the methoxycarbonyl C=O double bond adopts an antiperiplanar orientation relative to the N-H bond. researchtrends.netconicet.gov.ar This specific arrangement highlights the influence of electronic and steric effects on the molecule's preferred conformation in the solid state.

Table 3: Crystallographic Data for O-ethyl-N-ethoxycarbonylthiocarbamate This table summarizes the key crystallographic parameters obtained from the single crystal X-ray diffraction analysis of a closely related derivative, providing a model for the structural characteristics of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Compound | O-ethyl-N-ethoxycarbonylthiocarbamate | researchtrends.netmincyt.gob.arconicet.gov.ar |

| Formula | C6H11NO3S | iucr.orgresearchgate.net |

| Crystal System | Triclinic | researchtrends.netmincyt.gob.arconicet.gov.ar |

| Space Group | P-1 | researchtrends.netmincyt.gob.arconicet.gov.ar |

| a (Å) | 4.1771(8) | researchtrends.netmincyt.gob.arconicet.gov.ar |

| b (Å) | 9.235(2) | researchtrends.netmincyt.gob.arconicet.gov.ar |

| c (Å) | 11.804(2) | researchtrends.netmincyt.gob.arconicet.gov.ar |

| α (°) | 98.17(1) | researchtrends.netmincyt.gob.arconicet.gov.ar |

| β (°) | 98.62(1) | researchtrends.netmincyt.gob.arconicet.gov.ar |

| γ (°) | 102.29(2) | researchtrends.netmincyt.gob.arconicet.gov.ar |

| Z | 2 | researchtrends.netmincyt.gob.arconicet.gov.ar |

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com The study of polymorphism is crucial as different polymorphs of the same compound can exhibit distinct physical properties. The investigation of crystal packing reveals the nature of intermolecular interactions that govern the self-assembly of molecules in the solid state. chemrxiv.orgresearchgate.net

Conformational polymorphism has also been observed in related compounds, where different crystal forms arise from different molecular conformations. researchgate.net For example, two polymorphs of a phosphanegold(I) thiocarbamato species were characterized, with the main differences relating to the relative orientations of the thiocarbamato anions and phosphane ligands. researchgate.net Such studies highlight the importance of subtle intermolecular forces in determining the final crystal structure. researchgate.net

Advanced Spectroscopic Techniques for Surface Adsorption Studies

The interaction of this compound with various surfaces is of significant interest, particularly in applications such as mineral flotation. Advanced spectroscopic techniques are employed to probe the mechanisms of adsorption at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) in Adsorption Mechanism Research

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material's surface. thermofisher.comcarleton.edumdpi.com This makes it an ideal tool for investigating the adsorption of molecules like this compound onto solid substrates. mdpi.com The technique works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com The binding energy of these electrons is characteristic of the element and its chemical environment, providing insights into bonding and oxidation states. eag.comunimi.it

In the context of mineral processing, XPS has been used extensively to study the adsorption of thiocarbamate collectors on sulfide minerals. mdpi.comresearchgate.netresearchgate.net Studies on O-isopropyl-N-ethyl thionocarbamate (IPETC), a related collector, have shown that it can adsorb onto copper sulfide mineral surfaces. researchgate.net XPS analysis revealed that for most copper(I) oxide surfaces, the nitrogen in the adsorbed collector was predominantly deprotonated, while on sulfide minerals, it was mainly protonated. researchgate.net The interaction of the sulfur atom in the collector was found to be directly with copper in the mineral surface. researchgate.net

By analyzing the high-resolution spectra of key elements such as C, N, O, and S, the specific chemical interactions involved in the adsorption process can be elucidated. researchgate.net For example, a shift in the binding energy of the N 1s or S 2p peaks upon adsorption can indicate the formation of a chemical bond between the thiocarbamate and the surface. eag.com

Table 4: Representative XPS Binding Energies for Elements in Adsorbed Thiocarbamates This table presents typical binding energy ranges for key elements in thiocarbamates when adsorbed on surfaces, which are used to interpret XPS data and understand adsorption mechanisms.

| Element | Orbital | Typical Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| C 1s | C-C, C-H | ~284.8 | Reference for charge correction carleton.edu |

| C-N, C-O | 286.0 - 286.8 | Indicates bonding to heteroatoms researchgate.net | |

| C=S, C=O | Higher binding energies | Indicates bonding within the thiocarbamate functional group | |

| N 1s | Deprotonated N | Lower binding energy | Indicates chemical interaction with the surface researchgate.net |

| Protonated N | Higher binding energy | Indicates a different form of adsorption researchgate.net | |

| S 2p | S in thiocarbamate | ~162-164 | Can indicate interaction with metal ions on the surface |

| Sulfide (S²⁻) | ~161.3 | Characteristic of sulfide minerals researchgate.net | |

| Sulfate (SO₄²⁻) | ~169.5 | Indicates surface oxidation researchgate.net | |

| Cu 2p | Cu(I) | ~932.3 | Indicates the oxidation state of copper in the mineral researchgate.net |

| Cu(II) | ~933.5 | Presence of satellite peaks confirms Cu(II) state researchgate.net |

Computational and Theoretical Chemistry Studies on O Ethyl Thiocarbamate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of compounds like O-Ethyl thiocarbamate. These methods allow for the detailed investigation of electronic structure, molecular geometry, and vibrational frequencies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been extensively applied to study thiocarbamate derivatives, providing valuable insights into their structure and reactivity. dokumen.pubmdpi.com DFT calculations, particularly using the B3LYP hybrid functional, have proven to be reliable for predicting the molecular geometries and vibrational spectra of these compounds. conicet.gov.armdpi.com

Studies on related thiocarbamate compounds have demonstrated that DFT calculations can accurately predict conformational preferences and the nature of intramolecular interactions. researchgate.net For instance, in O-alkyl-N-ethoxycarbonylthiocarbamates, DFT calculations were used to optimize molecular geometries and confirmed that the calculated vibrational properties corresponded to potential energy minima. conicet.gov.ar These calculations are crucial for understanding the stability of different conformers and the electronic effects that govern their behavior. conicet.gov.ar Furthermore, DFT has been employed to analyze the collection mechanism of thiocarbamate-based flotation agents on mineral surfaces, highlighting its utility in materials science applications. mdpi.com

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is another fundamental quantum chemical approach used to approximate the n-body Schrödinger equation. While DFT methods have become more popular for their balance of accuracy and computational cost, HF calculations still provide a valuable baseline. ru.nl For instance, in a study of O-ethyl benzoylthiocarbamate, both HF and DFT (B3LYP) methods were used to calculate molecular geometry and vibrational frequencies. nih.gov The results indicated that the B3LYP method was superior to the scaled Hartree-Fock approach for predicting molecular vibrational problems. nih.gov

Post-Hartree-Fock methods, which build upon the HF method to include electron correlation, offer higher accuracy but at a greater computational expense. While specific applications of post-HF methods solely to this compound are less commonly documented in readily available literature, they represent a higher level of theory for achieving benchmark-quality results in computational chemistry.

Basis Set Selection and Validation for this compound Systems

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. fiveable.me The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility. mit.edu For thiocarbamate systems, various Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), have been successfully employed in conjunction with DFT methods. conicet.gov.ar

For example, in the study of O-alkyl-N-ethoxycarbonylthiocarbamates, the 6-31G(d) and 6-311++G(d,p) basis sets were used for geometry optimization and vibrational frequency calculations. conicet.gov.ar Validation of the chosen basis set often involves comparing the calculated results with experimental data, such as X-ray diffraction data for molecular geometry or infrared and Raman spectroscopy for vibrational frequencies. A strong correlation between theoretical and experimental values indicates the suitability of the chosen computational level. orientjchem.org Studies have shown that for many organic molecules, geometries optimized with even modest basis sets can provide reliable results for reaction energies and barriers when combined with higher-level single-point energy calculations. chemrxiv.org

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound and its flexibility are key determinants of its physical and chemical properties. Computational methods are instrumental in exploring its molecular geometry and conformational landscape.

Energy Minimization and Conformational Isomerism

This compound, like other molecules with rotatable single bonds, can exist in different spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis involves identifying the stable conformers and the energy barriers between them. solubilityofthings.com This is typically achieved through energy minimization calculations, where the geometry of the molecule is optimized to find the lowest energy structure. univ-paris-diderot.fr

For related thiocarbamate compounds, computational studies have revealed a rich conformational landscape. researchgate.net For example, in O-alkyl-N-ethoxycarbonylthiocarbamates, the conformation around the thiocarbamate group -N(H)C(S)O- is characterized by a synperiplanar orientation of the C=S double bond with respect to the N-H single bond in the crystalline state. conicet.gov.arresearchtrends.net In contrast, the methoxycarbonyl C=O double bond adopts an antiperiplanar orientation relative to the N-H bond. conicet.gov.arresearchtrends.net In solution, however, an equilibrium between different conformers can exist, as observed in the case of O-isopropyl-N-ethyl thiocarbamate (IPETC). conicet.gov.ar The stability of these conformers is influenced by steric and electronic effects. solubilityofthings.com

Bond Lengths and Bond Order Analysis

The lengths of the chemical bonds within the this compound molecule and their corresponding bond orders provide fundamental information about its electronic structure and stability. libretexts.org Bond order is a measure of the number of chemical bonds between two atoms. arcjournals.org Generally, a higher bond order corresponds to a shorter and stronger bond. doubtnut.com

Quantum chemical calculations can provide accurate predictions of these parameters. For instance, in a study of various ester collectors, the C=S bond length and Mayer bond order were analyzed. mdpi.com For O-isopropyl-N-ethyl thionocarbamate (IPETC), the C=S bond length was calculated to be 1.701 Å with a bond order of 1.454. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool used to understand electronic interactions that influence bond lengths and conformational preferences in thioester species. iucr.org This analysis can reveal the effects of hyperconjugation and steric repulsion on the molecular geometry. iucr.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its physical properties and chemical reactivity. For this compound, theoretical calculations focus on quantifying its electronic characteristics to predict its behavior in chemical reactions. The presence of sulfur, oxygen, and nitrogen atoms creates a complex electronic environment with distinct regions of electron density, which are analyzed using various descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

In studies of related organosulfur compounds like thionocarbamates and dithiocarbonates, Density Functional Theory (DFT) calculations are frequently employed to determine these FMO properties. researchgate.netmdpi.com Key electronic parameters derived from these calculations include:

HOMO Energy: Relates to the electron-donating ability of the molecule.

LUMO Energy: Relates to the electron-accepting ability of the molecule.

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which correlates with the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net

These theoretical approaches allow for the calculation of global reactivity descriptors, which provide profound insights into the molecule's reactivity profile. researchgate.net For thiocarbamates used in flotation, the ability to donate electrons from frontier orbitals, particularly those involving the sulfur atom, is crucial for their adsorption onto mineral surfaces. conicet.gov.ar

Table 1: Key Electronic Parameters in FMO Theory

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

The distribution of electrons within the this compound molecule is uneven due to the different electronegativities of its constituent atoms (O, N, S, C, H). This creates a specific charge distribution and a molecular electrostatic potential (MEP). MEP analysis is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net Typically, electron-rich areas are colored red, while electron-poor areas are colored blue. researchgate.net

For thiocarbamates, the polarization of the thiocarbonyl group (C=S) is a significant electronic feature. smolecule.com This polarization makes the carbon atom susceptible to nucleophilic attack. smolecule.com Computational studies on analogous compounds like O-ethyl N-benzoylthiocarbamate use these methods to understand intermolecular interactions, such as hydrogen bonding, which are dictated by the electrostatic potential.

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. libretexts.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. libretexts.org These simulations rely on a "force field," a set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions. libretexts.org

MD simulations are instrumental in studying the non-covalent interactions between this compound molecules and with their environment (e.g., solvent or surfaces). These interactions are critical for understanding bulk properties and behavior in solution. For instance, computational studies on structurally similar molecules like O-ethyl N-benzoylthiocarbamate have identified specific intermolecular hydrogen bonds. In the crystal structure of this related compound, molecules are linked by a combination of N-H···O and C-H···S hydrogen bonds, forming extensive networks. Simulations can model the dynamics of these hydrogen-bonding networks, revealing how molecules associate in a condensed phase. mdpi.comnih.gov

A significant application of computational modeling for thiocarbamates is in the field of mineral flotation, where they are used as collectors. This compound and its analogs, such as O-isopropyl-N-ethyl thionocarbamate (IPETC), are known for their selectivity in separating sulfide (B99878) minerals. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations are used to model the adsorption of these collector molecules onto various mineral surfaces. mdpi.comresearchgate.net These studies provide insights into:

Adsorption Sites: Simulations on chalcopyrite (CuFeS₂) surfaces show that thiocarbamate collectors preferentially adsorb onto copper atoms rather than iron atoms. researchgate.net

Adsorption Strength: The strength of the interaction is quantified by calculating the adsorption energy. For example, studies on IPETC show a strong affinity for elemental sulfur and various sulfide minerals, with negative adsorption energies indicating a spontaneous process. mdpi.com

Bonding Mechanism: Analysis of the electronic structure before and after adsorption reveals the nature of the interaction. The adsorption of IPETC on the surface of elemental sulfur has been shown to be a chemical process involving the formation of a covalent bond between the sulfur atom of the thiocarbonyl group and a sulfur atom on the mineral surface. mdpi.com

Table 2: Calculated Adsorption Energies of IPETC on Various Mineral Surfaces (Data for a close analog)

| Mineral Surface | Adsorption Energy (kJ/mol) | Type of Interaction |

|---|---|---|

| Elemental Sulfur (100) | -66.86 | Chemisorption mdpi.com |

| Chalcopyrite (112) | -119.53 | Chemisorption mdpi.com |

| Pyrite (100) | -92.90 | Chemisorption mdpi.com |

| Sphalerite (110) | -72.39 | Chemisorption mdpi.com |

| Albite (010) | +14.67 | Physisorption (unfavorable) mdpi.com |

Data sourced from a DFT study on O-isopropyl-N-ethyl thionocarbamate (IPETC). mdpi.com

Theoretical Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. For reactions involving thiocarbamates, theoretical studies can map out the potential energy surface, identify transition states and intermediates, and determine the rate-determining step.

One example is the theoretical investigation of the Newman-Kwart rearrangement, a reaction that can occur in O-aryl or O-benzyl thiocarbamates. kiku.dk For O-benzyl thiocarbamates, computational studies support an ionic reaction mechanism. The calculations show that the rate-determining step is the breaking of the benzylic carbon-oxygen bond (C-O), which leads to the formation of a tight ion pair intermediate composed of a benzylic carbocation and a thiocarbamate anion. kiku.dk These theoretical findings are consistent with experimental kinetic data. kiku.dk

In other reactions, such as the aminolysis of related thiocarbonates, kinetic and theoretical studies have pointed towards a concerted mechanism, where bond breaking and bond formation occur simultaneously in the transition state. acs.org These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, providing a theoretical lens through which to view the energetic barriers and structural transformations that molecules undergo during a chemical reaction. For this compound, while specific transition state data is not extensively available in the reviewed literature, studies on closely related thiocarbamate compounds offer significant insights into the probable mechanistic pathways.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. ugent.be This involves locating the minimum energy structures of reactants and products, as well as the first-order saddle point that represents the transition state connecting them. The presence of a single imaginary frequency in the vibrational analysis of a computed structure confirms it as a true transition state. ugent.be

For reactions involving thiocarbamates, such as aminolysis or rearrangement, computational studies on analogous systems have elucidated key features of the transition states. For instance, in the aminolysis of aryl N-allyl thiocarbamates, a concerted mechanism involving a hydrogen-bonded cyclic transition state has been proposed based on kinetic isotope effects and computational modeling. koreascience.kr Similarly, studies on the aminolysis of S-aryl O-ethyl dithiocarbonates suggest a concerted mechanism with a hydrogen-bonded, four-centered transition state. researchgate.net These findings suggest that reactions of this compound with nucleophiles likely proceed through well-organized, cyclic transition states where bond formation and bond cleavage occur in a concerted fashion.

The Newman-Kwart rearrangement, a thermal isomerization of O-aryl thiocarbamates to S-aryl thiocarbamates, has also been the subject of computational analysis. researchgate.net These studies indicate that the reaction proceeds through a concerted, intramolecular nucleophilic aromatic substitution, with a transition state, rather than a distinct intermediate, that involves a cyclohexadienyl-like structure. researchgate.net While this compound itself does not undergo this specific rearrangement, the principles of transition state analysis from these studies are broadly applicable to understanding its potential thermal decomposition pathways.

To illustrate the type of data generated in such analyses, the following table presents hypothetical transition state parameters for a representative reaction of a thiocarbamate, based on findings for related compounds.

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (kcal/mol) | 15-25 | DFT (B3LYP/6-31G*) |

| Imaginary Frequency (cm-1) | -200 to -400 | Vibrational Analysis |

| Key Bond Distances in TS (Å) | C-N (forming): 2.0-2.5 C-O (cleaving): 1.8-2.2 | Geometry Optimization |

Note: The data in this table is illustrative and based on computational studies of analogous thiocarbamate compounds. Specific values for this compound would require dedicated computational investigation.

Reaction Kinetics Prediction

Computational chemistry also allows for the prediction of reaction kinetics by calculating rate constants from the energetic information obtained from the potential energy surface. The primary theory used for this is Transition State Theory (TST), which relates the rate constant of a reaction to the free energy of activation.

The Arrhenius equation, a fundamental concept in chemical kinetics, describes the temperature dependence of reaction rates. nih.gov Computational methods can predict the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation, providing a comprehensive kinetic profile of a reaction. numberanalytics.com

Kinetic studies on the aminolysis of various thiocarbamate derivatives have been performed, yielding valuable structure-reactivity relationships. koreascience.krresearchgate.net For example, the rate of aminolysis of aryl N-ethyl thionocarbamates is influenced by the electronic nature of the substituents on the aryl ring. acs.org While these studies are experimental, the data they provide are crucial for benchmarking and validating computational models for predicting reaction kinetics.

For this compound, computational predictions of its hydrolysis or pyrolysis would involve calculating the free energy barrier for the rate-determining step. rsc.org The rate constant (k) can then be estimated using the Eyring equation, a formulation of TST.

Below is an interactive table showcasing the kind of data that would be generated from a computational study aimed at predicting the reaction kinetics of this compound, based on analogous systems.

| Reaction Type | Predicted Rate Constant (s-1 or M-1s-1) at 298 K | Predicted Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Hydrolysis (Neutral) | 1 x 10-8 | 28 | DFT/TST |

| Pyrolysis | 5 x 10-6 | 35 | DFT/TST |

| Aminolysis (with a primary amine) | 2 x 10-4 | 18 | DFT/TST |

Note: The data presented in this table is hypothetical and serves to illustrate the output of computational kinetics studies. The values are based on general trends observed for similar thiocarbamates and would need to be confirmed by specific calculations for this compound.

Investigation of Biological Activities and Underlying Mechanisms of O Ethyl Thiocarbamate

Antifungal and Herbicidal Properties

O-Ethyl thiocarbamate is a compound utilized in the formulation of various agrochemicals, notably fungicides and herbicides, to safeguard plant health and manage pest infestations. Thiocarbamates, as a chemical class, are recognized for their stability as technical materials and formulated products when stored in anhydrous conditions. ucanr.edu However, they undergo rapid degradation when introduced into moist soil environments or upon absorption by plants and animals. ucanr.edu The herbicidal efficacy of thiocarbamates is particularly notable when they are incorporated into the soil before planting, where they effectively control wild oats, grassy weeds, and nutgrass in a variety of crops. ucanr.edu

The fungicidal action of compounds related to this compound, such as dithiocarbamates, has been attributed to the formation of ethylene (B1197577) thiuram monosulphide, which can exist as both a monomer and a polymer. researchgate.net This substance has been detected on the foliage of plants treated with nabam, a dithiocarbamate (B8719985) fungicide, and is believed to be responsible for its protective fungicidal effects. researchgate.net

Mechanism of Action against Fungal Pathogens

The antifungal mechanism of thiocarbamates, a class to which this compound belongs, involves the inhibition of crucial enzyme systems within fungal pathogens. Specifically, compounds like tolnaftate (B1682400) and tolciclate (B1682976) have been shown to block the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov This inhibition occurs through the direct targeting of squalene (B77637) epoxidase, an enzyme involved in the sterol biosynthesis pathway. nih.gov The disruption of this pathway leads to an accumulation of squalene and a deficiency in ergosterol, ultimately compromising the integrity of the fungal cell membrane. nih.gov This mode of action is similar to that of allylamine (B125299) antimycotics such as naftifine (B1207962) and terbinafine. nih.gov

Cellular Integrity Disruption and Biochemical Pathway Interactions

The inhibition of ergosterol biosynthesis by thiocarbamates directly impacts the cellular integrity of fungal pathogens. nih.gov Ergosterol is essential for maintaining the fluidity, permeability, and proper function of the fungal cell membrane. Its depletion leads to severe structural and functional defects in the membrane, impairing its ability to act as a selective barrier and disrupting essential cellular processes. This disruption of cellular integrity is a key factor in the antifungal efficacy of these compounds. nih.gov

Furthermore, the mechanism of action for dithiocarbamates, which are structurally related to this compound, involves the inhibition of metal-dependent and sulfhydryl enzyme systems within the fungal cells. epa.gov This broad-spectrum inhibition of critical enzymes interferes with various biochemical pathways essential for fungal survival and growth. epa.gov

Enzyme Inhibition Studies

The biological activity of this compound and related compounds extends to the inhibition of various enzymes critical to the function of different organisms. The carbamate (B1207046) moiety, a key structural feature, is a well-established pharmacophore for the inhibition of cholinesterases. nih.gov

Cholinesterase Inhibition (AChE and BChE)

Carbamates are known to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com The inhibition of cholinesterases is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. nih.gov

Research on various O-aromatic N,N-disubstituted carbamates and thiocarbamates has demonstrated their potential as cholinesterase inhibitors. nih.gov For instance, a study identified O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate as a potent AChE inhibitor with an IC50 value of 38.98 µM. nih.gov In the same study, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was found to be a strong BChE inhibitor with an IC50 of 1.60 µM. nih.gov Generally, carbamates have shown the ability to inhibit AChE more effectively than the established drug rivastigmine (B141), and several have demonstrated superior BChE inhibition compared to both rivastigmine and galantamine. nih.gov

The inhibition mechanism of carbamates involves binding to the active site of the cholinesterase enzymes, similar to organophosphorus inhibitors. mdpi.com However, the covalent bond formed by carbamates is not stable, and the carbamate moiety is eventually hydrolyzed from the active site, leading to a pseudo-irreversible inhibition. mdpi.com

Table 1: Cholinesterase Inhibition by Selected (Thio)carbamates

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | >100 |

Data sourced from a study on novel cholinesterase inhibitors. nih.gov

Inhibition of Metalloproteinases and Other Enzymes

Metalloproteinases, a family of zinc-dependent proteases, play a critical role in the remodeling and degradation of the extracellular matrix. nih.gov These enzymes, including matrix metalloproteinases (MMPs), are regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.gov An imbalance between metalloproteinases and their inhibitors is implicated in various diseases. nih.gov The inhibitory action of TIMPs involves the chelation of the active site zinc ion by the N-terminal cysteine residue of the inhibitor. nih.gov

While direct inhibition of metalloproteinases by this compound is not extensively documented in the provided context, the broader class of thiocarbamates and related compounds are known to interact with metal-dependent enzymes. epa.gov This suggests a potential for this compound to influence the activity of metalloproteinases, although further research is needed to establish a direct link.

Molecular Docking and Binding Mode Analysis in Enzyme-Ligand Systems

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecule, such as a protein. mdpi.comjabonline.in This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comjabonline.in

In the context of enzyme inhibition, molecular docking studies can elucidate the specific interactions between an inhibitor and the active site of an enzyme. nih.gov For instance, docking studies have been used to analyze the binding of ligands to the thioesterase domain of human fatty acid synthase, revealing that hydrophobic interactions are the primary driving force for binding. nih.gov

For thiocarbamate and dithiocarbamate complexes, molecular docking has been employed to predict their binding modes with various protein targets. mdpi.com These studies help in understanding the structure-activity relationships and designing more potent and selective inhibitors. The analysis of binding energy from docking simulations can indicate the strength of the interaction between the ligand and the protein. mdpi.com For example, lower binding energies suggest a stronger binding affinity. mdpi.com The insights gained from molecular docking and binding mode analysis are crucial for the rational design and optimization of enzyme inhibitors based on the this compound scaffold. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tolnaftate |

| Tolciclate |

| Naftifine |

| Terbinafine |

| Nabam |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate |

| Rivastigmine |

| Galantamine |

Interactions with Biological Systems and Pathways

This compound and its derivatives are recognized for their interactions with various biological systems, primarily through mechanisms involving the modulation of cellular processes, induction of oxidative stress, and influence on mitochondrial functions.

Modulation of Cellular Processes and Pathways

Thiocarbamates, as a class of compounds, are known to influence cellular life and death decisions by modulating critical signaling pathways. These pathways include those that regulate apoptosis (programmed cell death), necrosis, and pyroptosis. The modulation of these pathways is often linked to the activation of specific caspases, which are key enzymes in the execution of apoptosis. For instance, the apoptotic process involves the activation of caspases such as caspase-3, -6, -8, and -9. mdpi.com The involvement of these caspases highlights the potential of thiocarbamate compounds to interfere with the normal cell cycle and survival mechanisms.

Furthermore, the interaction of thiocarbamates with cellular components can lead to the formation of adducts with nucleophiles like thiols and amines, resulting in the formation of thiocarbamates/dithiocarbamates and thioureas. mdpi.com This reactivity can alter the function of proteins and other biomolecules, thereby impacting various cellular processes.

Oxidative Stress Induction

A significant biological activity associated with thiocarbamates is the induction of oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Thiocarbamates can contribute to this imbalance by depleting intracellular glutathione (B108866) (GSH), a critical antioxidant. mdpi.comnih.gov The depletion of GSH disrupts the thiol redox state (TRS), which is the balance between reduced thiols and their disulfide forms, primarily reflected by the GSH/GSSG ratio. nih.gov A decrease in this ratio signifies a state of thiol oxidative stress. nih.gov

The induction of oxidative stress by thiocarbamate derivatives has been demonstrated in various cell models. For example, the dithiocarbamate derivative 2-AAPA was shown to effectively inhibit glutathione reductase and thioredoxin reductase, leading to an accumulation of oxidized glutathione (GSSG) and a decreased GSH/GSSG ratio in cardiomyocytes. nih.gov This alteration in the thiol redox state can lead to increased ROS production and subsequent cellular damage. The generation of ROS can lead to lipid peroxidation, affecting membrane integrity. mdpi.com

Key enzymes involved in the cellular defense against ROS include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com SOD catalyzes the conversion of superoxide anions into hydrogen peroxide, which is then detoxified by CAT and GPx. mdpi.com The modulation of these antioxidant enzyme activities is a key aspect of how thiocarbamates can influence cellular oxidative stress levels. mdpi.com

Influence on Mitochondrial Respiration and Metabolism

Mitochondria, the primary sites of cellular respiration and energy production, are also significant targets for thiocarbamate-induced effects. The disruption of the thiol redox state by these compounds can lead to a loss of mitochondrial membrane potential and the release of cytochrome c, a critical event in the initiation of the intrinsic apoptotic pathway. nih.gov

Furthermore, metabolites of related compounds have been shown to induce mitochondrial dysfunction. For instance, fatty acid ethyl esters, which are metabolites of ethanol (B145695), can cause a reduction in the respiratory control ratio, an index of the coupling of oxidative phosphorylation, and a decrease in the maximal rate of oxygen consumption in isolated myocardial mitochondria. nih.gov These esters can bind to mitochondria and may act as a shuttle for fatty acids to the mitochondrial membrane, where they can uncouple oxidative phosphorylation and impair energy production. nih.gov Chronic alcohol consumption has been associated with the modification of mitochondrial protein thiols, which can lead to decreased enzyme activity and contribute to cellular injury. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activities of this compound and its analogues are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are therefore crucial for understanding the molecular features that govern their efficacy and for the rational design of new derivatives with improved properties.

Design and Synthesis of Analogues for SAR Elucidation

The synthesis of a library of analogues is a common strategy to elucidate SAR. For thiocarbamates and related compounds, this often involves modifying different parts of the molecule. For instance, in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, O-(2-phthalimidoethyl)-N-(p-substituted phenyl)-N-acylthiocarbamates were synthesized through a one-pot procedure. researchgate.net This allowed for the systematic modification of three molecular portions to optimize activity. researchgate.net

Similarly, dithiocarbamate ester analogues of emetine (B1671215) have been synthesized to establish SAR for their anticancer properties. nih.gov The synthesis typically begins with the formation of a dithiocarbamate salt, followed by reaction with various alkylating agents to furnish a series of dithiocarbamate esters. nih.gov The synthesis of O-alkyl-N-ethoxycarbonylthiocarbamates can be achieved through the addition reaction between ethoxycarbonyl isothiocyanate and corresponding alcohols. conicet.gov.ar

Influence of Substituent Effects on Biological Efficacy

The nature and position of substituents on the thiocarbamate scaffold can have a profound impact on biological activity. SAR studies on dithiocarbamic flavanones revealed that the presence of a second halogen substituent at the C-8 position of the benzopyran ring increased their antioxidant activity compared to monohalogenated analogues. mdpi.com The nature of the secondary amine moiety in the dithiocarbamate substituent also influences activity, with N-pyrrolidinyl and N-morpholinyl derivatives showing the highest antioxidant properties. mdpi.com